molecular formula C13H19BrN4S2 B14309190 N',N'-dimethyl-N-(4-methylsulfanyl-6-thiophen-2-ylpyrimidin-2-yl)ethane-1,2-diamine;hydrobromide CAS No. 113669-47-9

N',N'-dimethyl-N-(4-methylsulfanyl-6-thiophen-2-ylpyrimidin-2-yl)ethane-1,2-diamine;hydrobromide

Cat. No.: B14309190
CAS No.: 113669-47-9
M. Wt: 375.4 g/mol
InChI Key: RBMPHLCOCDNFDB-UHFFFAOYSA-N
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Description

N’,N’-dimethyl-N-(4-methylsulfanyl-6-thiophen-2-ylpyrimidin-2-yl)ethane-1,2-diamine;hydrobromide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring substituted with a thiophene group and a methylsulfanyl group, making it a unique molecule for study in organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’,N’-dimethyl-N-(4-methylsulfanyl-6-thiophen-2-ylpyrimidin-2-yl)ethane-1,2-diamine;hydrobromide typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving a thiophene derivative and appropriate amines under controlled conditions.

    Substitution Reactions:

    Dimethylation: The ethane-1,2-diamine moiety is dimethylated using formaldehyde and formic acid in a reductive amination process.

    Hydrobromide Salt Formation: The final step involves the formation of the hydrobromide salt by reacting the free base with hydrobromic acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrimidine ring or the thiophene group, potentially altering the electronic properties of the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methylsulfanyl group, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

    Nucleophiles: Various amines or thiols for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced pyrimidine or thiophene derivatives.

    Substitution: Functionalized derivatives with new substituents replacing the methylsulfanyl group.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound’s ability to interact with various biomolecules makes it a valuable tool for studying enzyme inhibition and receptor binding. It can be used to probe the function of specific proteins or pathways in cellular systems.

Medicine

The compound’s potential pharmacological properties are of interest in medicinal chemistry. Its structure suggests it could act as a lead compound for developing new drugs targeting specific diseases, such as cancer or infectious diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties. Its ability to undergo various chemical reactions makes it versatile for creating functionalized materials.

Mechanism of Action

The mechanism by which N’,N’-dimethyl-N-(4-methylsulfanyl-6-thiophen-2-ylpyrimidin-2-yl)ethane-1,2-diamine;hydrobromide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of enzymes, inhibiting their activity. It can also bind to receptors, modulating their signaling pathways. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N,N’-Dimethylethylenediamine: A simpler diamine with similar dimethylation but lacking the pyrimidine and thiophene groups.

    N,N-Dimethyl-N’-pyridin-2-ylmethyl-ethane-1,2-diamine: Contains a pyridine ring instead of a pyrimidine ring.

    N,N’-Bis(2,4-dimethylphenyl)ethane-1,2-diamine: Features aromatic rings but lacks the sulfur-containing groups.

Uniqueness

N’,N’-dimethyl-N-(4-methylsulfanyl-6-thiophen-2-ylpyrimidin-2-yl)ethane-1,2-diamine;hydrobromide is unique due to its combination of a pyrimidine ring, a thiophene group, and a methylsulfanyl group. This combination imparts distinct electronic and steric properties, making it a valuable compound for various scientific applications.

Properties

CAS No.

113669-47-9

Molecular Formula

C13H19BrN4S2

Molecular Weight

375.4 g/mol

IUPAC Name

N',N'-dimethyl-N-(4-methylsulfanyl-6-thiophen-2-ylpyrimidin-2-yl)ethane-1,2-diamine;hydrobromide

InChI

InChI=1S/C13H18N4S2.BrH/c1-17(2)7-6-14-13-15-10(9-12(16-13)18-3)11-5-4-8-19-11;/h4-5,8-9H,6-7H2,1-3H3,(H,14,15,16);1H

InChI Key

RBMPHLCOCDNFDB-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNC1=NC(=CC(=N1)SC)C2=CC=CS2.Br

Origin of Product

United States

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